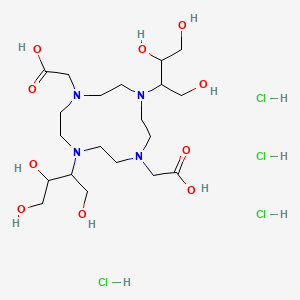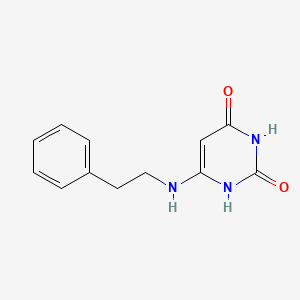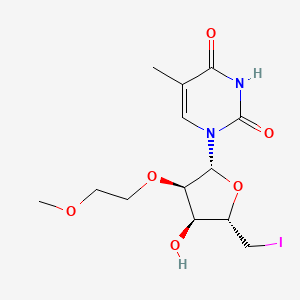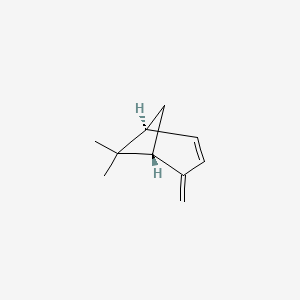![molecular formula C23H23N3 B13429263 5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine is a complex organic compound that belongs to the class of dibenzazepine derivatives This compound is characterized by its unique tricyclic structure, which includes a dibenzoazepine core fused with a phenylhydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving a biphenyl derivative and an appropriate amine. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Phenylhydrazine Moiety: The phenylhydrazine group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the dibenzoazepine core with phenylhydrazine under controlled conditions, typically in the presence of a suitable solvent and a base to promote the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imipramine: A tricyclic antidepressant with a similar dibenzoazepine core.
Carbamazepine: An anticonvulsant and mood stabilizer with a dibenzoazepine structure.
Clomipramine: Another tricyclic antidepressant with a dibenzoazepine core.
Uniqueness
5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine is unique due to the presence of the phenylhydrazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dibenzoazepine derivatives and contributes to its potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H23N3 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-(3-benzo[b][1]benzazepin-11-ylpropyl)-2-phenylhydrazine |
InChI |
InChI=1S/C23H23N3/c1-2-11-21(12-3-1)25-24-17-8-18-26-22-13-6-4-9-19(22)15-16-20-10-5-7-14-23(20)26/h1-7,9-16,24-25H,8,17-18H2 |
Clé InChI |
LSPKJFRNAZTJGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNCCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429192.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B13429195.png)





![[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429253.png)



![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)

